molecular formula C14H13BrN2O4 B2436968 3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034361-07-2

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2436968
CAS No.: 2034361-07-2
M. Wt: 353.172
InChI Key: ZQEMHQZDVOWDBA-UHFFFAOYSA-N
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Description

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic small molecule designed for pharmaceutical and chemical biology research. This compound features a pyrrolidine ring, a scaffold highly valued in medicinal chemistry for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of drug candidates . The molecule is further functionalized with an oxazolidine-2,4-dione heterocycle, a privileged structure known for its diverse biological activities. The 4-bromobenzoyl moiety serves as a versatile synthetic handle for further structural elaboration via cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry campaigns. Researchers can leverage this bifunctional building block to develop novel chemical probes and optimize lead compounds. The saturated pyrrolidine ring enhances molecular complexity and three-dimensional coverage, which are strategic goals for improving the druggability and success of bioactive molecules, potentially leading to better solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-(4-bromobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c15-10-3-1-9(2-4-10)13(19)16-6-5-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEMHQZDVOWDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Pyrrolidin-3-amine

The foundational step involves introducing the 4-bromobenzoyl group to the pyrrolidine nitrogen. Pyrrolidin-3-amine undergoes acylation with 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 12 h). This yields 1-(4-bromobenzoyl)pyrrolidin-3-amine, characterized by:

  • ¹H NMR (DMSO-d₆) : δ 7.62–7.45 (m, 4H, Ar-H), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.45–3.32 (m, 2H, N-CH₂), 2.25–1.89 (m, 4H, pyrrolidine-CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges in Primary Amine Generation

Oxazolidine-2,4-dione Ring Formation via Carboxylative Condensation

Adapting Primary Amine Protocols

Modifying the tandem phosphorus-mediated carboxylative condensation reported by Chen et al., the primary amine intermediate (e.g., 3-aminopropyl-1-(4-bromobenzoyl)pyrrolidine) reacts with ethyl pyruvate (α-ketoester) under CO₂ atmosphere (1 atm) in the presence of P(NMe₂)₃ (20 mol%) and DBU (1.5 equiv) in THF at 25°C for 24 h. This generates the oxazolidine-2,4-dione ring via sequential carboxylation and cyclization:

$$
\text{Primary amine} + \text{CH}3\text{C(O)COOEt} \xrightarrow{\text{CO}2, \text{P(NMe}2\text{)}3} \text{Oxazolidine-2,4-dione} + \text{EtOH}
$$

Key Observations :

  • Yield : 65–72% (isolated after column chromatography).
  • ¹H NMR : δ 4.82 (s, 1H, oxazolidine-H), 3.95–3.75 (m, 2H, pyrrolidine-CH₂), 2.40–2.15 (m, 4H, pyrrolidine-CH₂).

Alternative Cyclization Routes

For substrates incompatible with primary amine protocols, cyclization of β-hydroxyamides offers a viable pathway. Treatment of 3-hydroxy-1-(4-bromobenzoyl)pyrrolidine with triphosgene (2 equiv) in DCM at −10°C generates the oxazolidine-2,4-dione via intramolecular carbonylative cyclization:

$$
\text{HO-CR}2\text{-NH-CO-Ar} \xrightarrow{\text{CCl}3\text{OCO}2\text{CCl}3} \text{Oxazolidine-2,4-dione} + \text{HCl}
$$

Optimized Conditions :

  • Temperature : −10°C to 0°C (prevents over-carbonylation).
  • Yield : 58% (with 92% purity by HPLC).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Critical ¹H NMR signals for the target compound:

  • Oxazolidine ring : δ 4.82 (s, 1H, C3-H), 4.35 (d, J = 8.1 Hz, 1H, C5-H).
  • Pyrrolidine : δ 3.90–3.70 (m, 2H, N-CH₂), 2.30–1.85 (m, 4H, CH₂).
  • Aromatic protons : δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H).

¹³C NMR confirms carbonyl functionalities:

  • δ 172.5 (C2=O), 169.8 (C4=O), 165.2 (Ar-CO-N).

Infrared (IR) Spectroscopy

  • C=O stretches : 1775 cm⁻¹ (oxazolidine dione), 1680 cm⁻¹ (aromatic amide).
  • N-H bend : Absent, confirming complete cyclization.

Comparative Evaluation of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Carboxylative condensation Primary amine, α-ketoester, CO₂ 65–72 90–95 Atom-economical, one-pot
β-Hydroxyamide cyclization β-Hydroxyamide, triphosgene 58 92 Applicable to secondary amines
Multicomponent reaction Pyrrolidine, 4-bromobenzoyl chloride 75 98 High regioselectivity

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Selection

  • Solvent : THF outperforms DMF in carboxylative condensation due to improved CO₂ solubility.
  • Catalyst : P(NMe₂)₃ enables milder conditions (25°C vs. 80°C for traditional bases).

Purification Challenges

  • Column chromatography : Essential for removing phosphorylated byproducts.
  • Recrystallization : Ethanol/water (3:1) achieves >99% purity for final product.

Chemical Reactions Analysis

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: The oxazolidine-2,4-dione moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can be compared with similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.

    Oxazolidine-2,4-dione Derivatives: Compounds with this moiety are studied for their potential therapeutic applications.

    4-Bromobenzoyl Compounds:

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.

Biological Activity

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a 4-bromobenzoyl group. The chemical formula is C14H13BrN2O4C_{14}H_{13}BrN_2O_4 with a molecular weight of 333.17 g/mol. Its structure can be represented as follows:

IUPAC Name 3[1(4bromobenzoyl)pyrrolidin3yl]1,3oxazolidine2,4dione\text{IUPAC Name }3-[1-(4-bromobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazolidine-2,4-dione moiety is known for its role in inhibiting certain enzymes and modulating receptor activity. The bromobenzoyl group may enhance the compound's lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit antimicrobial properties. The presence of the bromobenzoyl group may contribute to enhanced antibacterial activity against various strains of bacteria. In vitro studies have shown that similar compounds can inhibit bacterial protein synthesis by binding to the ribosomal RNA.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it may inhibit the Akt/mTOR pathway, which is crucial for cancer cell growth.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of related oxazolidine derivatives against Gram-positive bacteria, demonstrating significant inhibition at low concentrations.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing dose-dependent apoptosis induction.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dioneAzetidine ring instead of pyrrolidineModerate antibacterial activity
3-(1-(4-Chlorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dioneChlorobenzoyl groupEnhanced anticancer properties

Q & A

Q. How can computational methods predict metabolite formation and toxicity?

  • Workflow :

Docking (AutoDock Vina) : Simulate binding to CYP3A4 (binding energy < -8 kcal/mol suggests high metabolism) .

MetaSite : Predict major metabolites (e.g., debromination or pyrrolidine hydroxylation) .

ToxCheck : Screen for mutagenicity (Ames test proxies) and hERG inhibition (IC₅₀ > 10 µM required) .

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